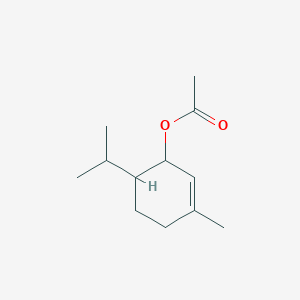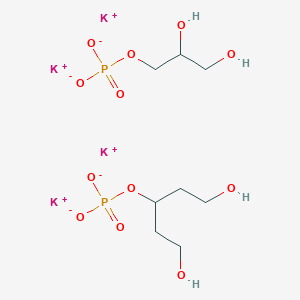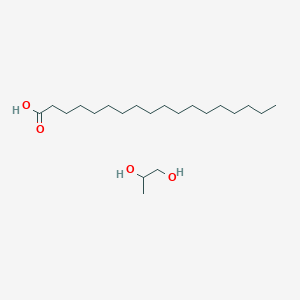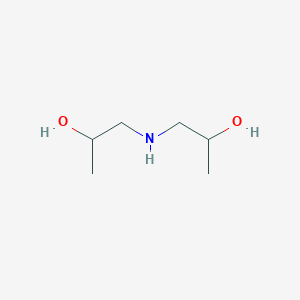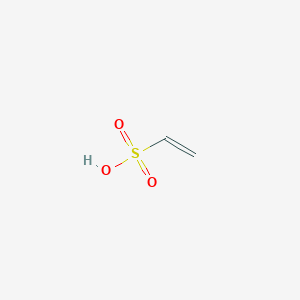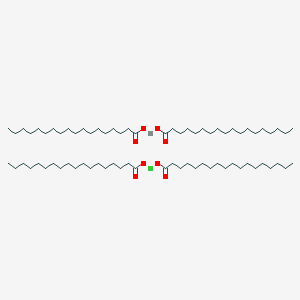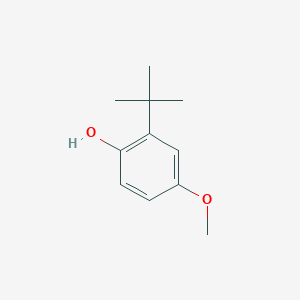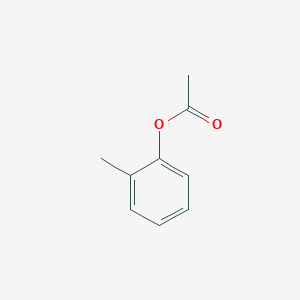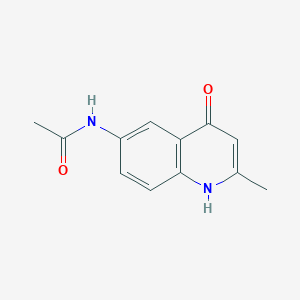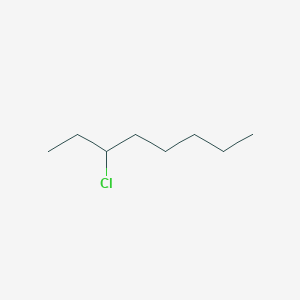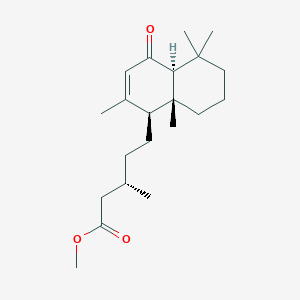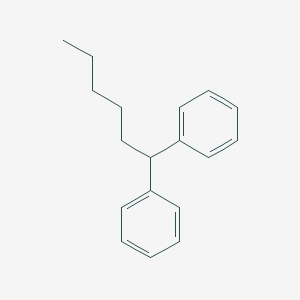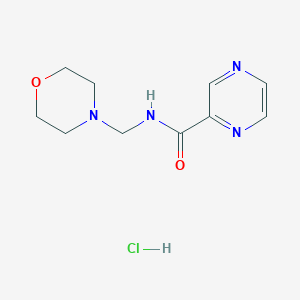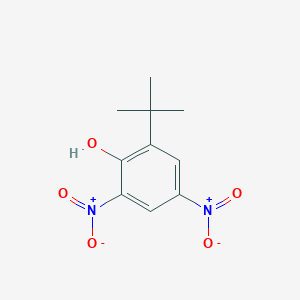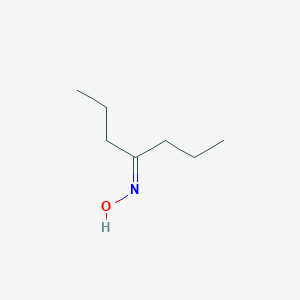
Dipropyl ketoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl ketoxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a strong odor and is mainly used as an industrial chemical. Dipropyl ketoxime is also known as DPX or 2,3-butanedione monoxime and has the chemical formula C6H13NO.
Applications De Recherche Scientifique
Dipropyl ketoxime has been extensively studied for its potential applications in various fields such as analytical chemistry, biochemistry, and medicine. It is mainly used as a chelating agent for metal ions and has been found to be effective in the determination of trace metals in various samples. It has also been used as a reagent for the determination of nitrite ions in food samples.
Mécanisme D'action
The mechanism of action of dipropyl ketoxime is not well understood. However, it is believed that it acts as a chelating agent for metal ions by forming stable complexes. It has also been found to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
Dipropyl ketoxime has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, dipropyl ketoxime has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Dipropyl ketoxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, dipropyl ketoxime has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the study of dipropyl ketoxime. One area of research is the development of new methods for the synthesis of dipropyl ketoxime. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of dipropyl ketoxime and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of dipropyl ketoxime can be achieved through the reaction between butanone and hydroxylamine hydrochloride. The reaction takes place in the presence of sodium carbonate and is carried out under reflux conditions. The final product is obtained by distillation and recrystallization.
Propriétés
Numéro CAS |
1188-63-2 |
|---|---|
Nom du produit |
Dipropyl ketoxime |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
N-heptan-4-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-7(8-9)6-4-2/h9H,3-6H2,1-2H3 |
Clé InChI |
VLVVDHDKRHWUSQ-UHFFFAOYSA-N |
SMILES |
CCCC(=NO)CCC |
SMILES canonique |
CCCC(=NO)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



